molecular formula C44H67N15O10 B1678230 Neuropeptide DF2 CAS No. 149471-11-4

Neuropeptide DF2

Cat. No.: B1678230
CAS No.: 149471-11-4
M. Wt: 966.1 g/mol
InChI Key: DWSQPUHNGRSXSJ-MRNVWEPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neuropeptides like DF2 are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Removal of the protecting group from the amino acid to allow the next coupling reaction.

Industrial Production Methods: Industrial production of neuropeptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Neuropeptide DF2 can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds to thiol groups.

    Substitution: Amino acid substitution can be achieved through site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products: The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids .

Scientific Research Applications

Neuropeptide DF2 has a wide range of scientific research applications:

Mechanism of Action

Neuropeptide DF2 exerts its effects by binding to specific receptors on the surface of target cells. This binding induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. These pathways can modulate ion channel activity, neurotransmitter release, and gene expression . The primary molecular targets include G-protein coupled receptors (GPCRs) and ion channels .

Comparison with Similar Compounds

    Substance P: Another neuropeptide involved in pain transmission and inflammation.

    Neuropeptide Y: Plays a role in appetite regulation and anxiety.

    Opioid Peptides (Enkephalins, Dynorphins, β-endorphin): Involved in pain modulation and reward mechanisms.

Uniqueness: Neuropeptide DF2 is unique in its specific role in modulating synaptic transmission at the neuromuscular junction of crayfish. Its temperature-dependent effectiveness and interaction with protein phosphatases distinguish it from other neuropeptides .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSQPUHNGRSXSJ-MRNVWEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N15O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164276
Record name Neuropeptide DF2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149471-11-4
Record name Neuropeptide DF2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149471114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuropeptide DF2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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